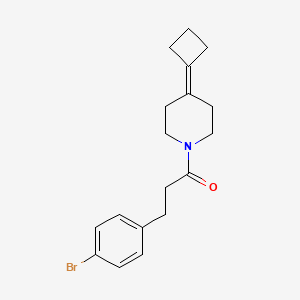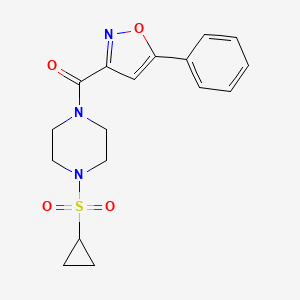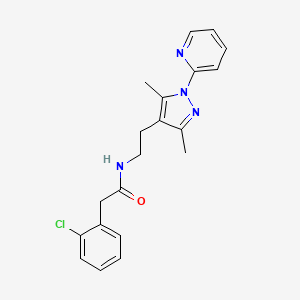
3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 4-Bromocinnamyl fentanyl or 4-BCF, and it is a potent opioid analgesic. The chemical structure of 4-BCF is similar to other fentanyl analogs, which have been associated with a high risk of abuse and overdose. However, 4-BCF has unique properties that make it an attractive candidate for scientific research.
Mecanismo De Acción
The mechanism of action of 4-BCF is similar to other fentanyl analogs, which bind to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria. However, 4-BCF has a unique chemical structure that may affect its binding affinity and duration of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-BCF are similar to other fentanyl analogs, which include analgesia, sedation, respiratory depression, and euphoria. However, the potency and duration of action of 4-BCF may differ from other fentanyl analogs, which could have implications for its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-BCF in lab experiments include its high potency and unique chemical structure, which could provide insights into the pharmacology of opioid analgesics. However, the limitations of using 4-BCF include its potential for abuse and overdose, which could pose a risk to researchers.
Direcciones Futuras
There are several future directions for research on 4-BCF, including:
1. Investigating the binding affinity and selectivity of 4-BCF for different opioid receptors.
2. Examining the pharmacokinetics and metabolism of 4-BCF in humans and animals.
3. Assessing the potential for abuse and dependence of 4-BCF in preclinical and clinical studies.
4. Developing novel analogs of 4-BCF with improved pharmacological properties.
5. Exploring the use of 4-BCF in combination with other analgesics for pain management.
In conclusion, 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one or 4-BCF is a chemical compound that has unique properties that make it an attractive candidate for scientific research. Its high potency and unique chemical structure provide insights into the pharmacology of opioid analgesics, and its potential for abuse and overdose poses a risk to researchers. Future research on 4-BCF could lead to the development of novel analgesics with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-BCF involves several steps, including the reaction of piperidine with cyclobutylideneacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-bromobenzaldehyde to form 4-BCF. The synthesis of 4-BCF is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-BCF has been used in several scientific studies to investigate its pharmacological properties. One study found that 4-BCF has a higher affinity for the mu-opioid receptor than fentanyl, which is a potent opioid analgesic. Another study found that 4-BCF has a longer duration of action than fentanyl, which could make it a useful tool for pain management.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO/c19-17-7-4-14(5-8-17)6-9-18(21)20-12-10-16(11-13-20)15-2-1-3-15/h4-5,7-8H,1-3,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLWMMIZOCDHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)Br)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2936208.png)
![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)
![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2936213.png)
![4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2936214.png)
![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)
![N-cyclohexyl-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2936217.png)


![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)

![4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2936225.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)